molecular formula C18H12N4OS B1681690 SCR7 pyrazine CAS No. 14892-97-8

SCR7 pyrazine

Cat. No. B1681690
CAS RN: 14892-97-8
M. Wt: 332.4 g/mol
InChI Key: GSRTWXVBHGOUBU-UHFFFAOYSA-N
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Description

SCR7 pyrazine is a compound with the empirical formula C18H12N4OS . It is an inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair . SCR7 pyrazine has been used as a modulator of NHEJ to study its effect on CRISPR/Cas9-mediated editing . It has been shown to enhance the efficiency of CRISPR genome editing .


Synthesis Analysis

The synthesis of SCR7 pyrazine involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound is a product of spontaneous cyclization of SCR7 .


Molecular Structure Analysis

SCR7 pyrazine has a molecular weight of 332.38 g/mol . Its structure includes a pyrazine ring fused with a pyrrole ring . The oxidized form of SCR7, known as SCR7-pyrazine, possesses a different molecular formula, molecular weight, and structure .


Chemical Reactions Analysis

SCR7 pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit a wide range of biological activities related to its pyrazine scaffold .


Physical And Chemical Properties Analysis

SCR7 pyrazine is a faintly yellow to dark yellow powder . It is soluble in DMSO at a concentration of 10 mg/mL . It has a molecular weight of 332.4 g/mol and a complexity of 487 .

Scientific Research Applications

Inhibitor of DNA Ligase IV

SCR7 pyrazine is known to be an inhibitor of DNA ligase IV . This enzyme plays a crucial role in the process of non-homologous end joining (NHEJ), a pathway that repairs double-strand breaks in DNA .

Modulator of Non-Homologous End Joining (NHEJ)

SCR7 pyrazine has been used as a modulator of NHEJ . By inhibiting DNA ligase IV, it disrupts the NHEJ pathway, which can have various implications in genetic research and cancer treatment .

Enhancer of CRISPR Genome Editing Efficiency

One of the significant applications of SCR7 pyrazine is its role in enhancing the efficiency of CRISPR genome editing . By blocking the NHEJ pathway, it increases the likelihood of homology-directed repair (HDR), thereby improving the precision of CRISPR-Cas9 genome editing .

Cancer Therapeutic Agent

SCR7 pyrazine has been studied as a potential anticancer molecule . It blocks the NHEJ pathway by targeting Ligase IV, which can lead to the accumulation of DNA double-strand breaks, resulting in cell death . This property makes it a potent agent for cancer therapy .

Enhancer of Radiation Therapy

In addition to its direct anticancer effects, SCR7 pyrazine is also reported to enhance the cytotoxic effects of radiation in in vivo mouse models . This suggests its potential use in combination with radiation therapy for more effective cancer treatment .

Biochemical Studies

SCR7 pyrazine has been used for biochemical studies like chromosomal territory resetting and in understanding the role of repair proteins in cell cycle phases .

Mechanism of Action

Target of Action

SCR7 pyrazine is a specific inhibitor of DNA Ligase IV . DNA Ligase IV is a key enzyme involved in the process of DNA repair, specifically in the non-homologous end joining (NHEJ) pathway .

Mode of Action

SCR7 pyrazine interacts with DNA Ligase IV and inhibits its function, thereby blocking the NHEJ pathway . This inhibition disrupts the normal process of DNA repair, leading to an accumulation of DNA double-strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by SCR7 pyrazine is the NHEJ pathway . By inhibiting DNA Ligase IV, SCR7 pyrazine prevents the joining of non-homologous ends of DNA during the repair process . This leads to an increase in DNA double-strand breaks, which can result in genomic instability and cell death .

Pharmacokinetics

It is known that the compound can be effectively delivered to cells

Result of Action

The inhibition of the NHEJ pathway by SCR7 pyrazine leads to an increase in DNA double-strand breaks . This can result in genomic instability and induce cell apoptosis . Additionally, SCR7 pyrazine has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR), making it a useful tool in genome editing applications .

Action Environment

The effect of SCR7 pyrazine on the efficiency and targeting precision of CRISPR applications has been shown to be cell type specific and context dependent . This suggests that the action, efficacy, and stability of SCR7 pyrazine can be influenced by various environmental factors, including the specific type of cells it is used in and the overall cellular context .

Safety and Hazards

SCR7 pyrazine should be handled with care to avoid contact with skin and eyes . Further processing of solid materials may result in the formation of combustible dusts .

properties

IUPAC Name

6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRTWXVBHGOUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443563
Record name Oprea1_571617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCR7 pyrazine

CAS RN

14892-97-8
Record name Oprea1_571617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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